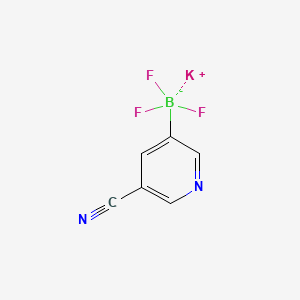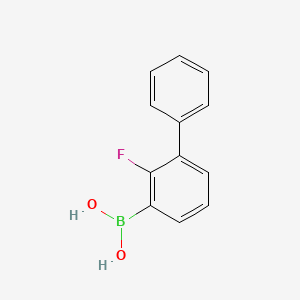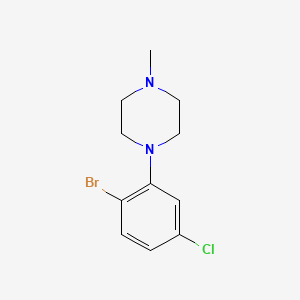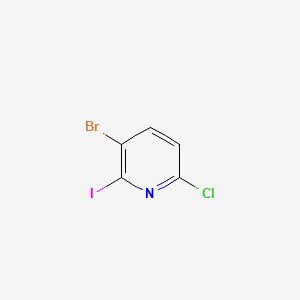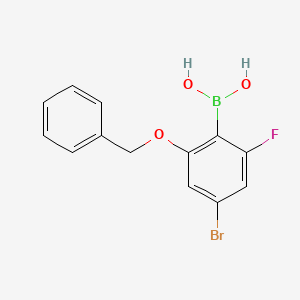
(2-(Benzyloxy)-4-brom-6-fluorphenyl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid” is a type of organoboron compound. It has a molecular weight of 246.05 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of organic chemistry. Protodeboronation of pinacol boronic esters is a common method used in the synthesis of boronic acids . The Suzuki–Miyaura coupling reaction is another widely used method for carbon–carbon bond formation, which involves the use of organoboron reagents .Molecular Structure Analysis
The molecular structure of “(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid” can be represented by the InChI code: 1S/C13H12BFO3/c15-11-7-4-8-12 (13 (11)14 (16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 . This indicates that the molecule consists of 13 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 3 oxygen atoms .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters is another common reaction involving boronic acids .Physical And Chemical Properties Analysis
“(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 246.05 .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Diese Verbindung kann in der Suzuki–Miyaura-Kreuzkupplungsreaktion verwendet werden, die eine weit verbreitete, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion ist . Der Erfolg dieser Reaktion beruht auf einer Kombination aus außergewöhnlich milden und funktionellen Gruppen toleranten Reaktionsbedingungen, mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organobor-Reagenz .
Glukose-Sensorik
Boronsäurederivate, einschließlich dieser Verbindung, bieten einen reversiblen und kovalenten Bindungsmechanismus für die Glukose-Erkennung, der die kontinuierliche Glukoseüberwachung und die reaktive Insulin-Freisetzung ermöglicht . Dies macht es zu einem vielversprechenden Kandidaten für nicht-enzymatische Sensoren mit der Fähigkeit zur Langzeitstabilität und niedrigen Kosten .
Kohlenhydrat-Detektion
Neue Sensoren auf Borbasis, einschließlich dieser Verbindung, können Kohlenhydrate wie Glukose, Ribose und Sialyl-Lewis A nachweisen .
Katecholamin-Detektion
Eine weitere Anwendung dieser Verbindung ist die Detektion von Katecholaminen. Ein Fluoreszenzsensor, der Boronsäure und Pyren kombiniert, wurde untersucht und als Sensor für Catechol und seine Amino-Derivate - Dopamin, DOPA und DOPAC - verwendet
Wirkmechanismus
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The compound’s benzylic position is known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Result of Action
The compound’s ability to participate in suzuki-miyaura cross-coupling reactions suggests that it could be used to form new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .
Vorteile Und Einschränkungen Für Laborexperimente
(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid(BzO)-4-Br-6-F-PBA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize in a laboratory setting. Furthermore, this compound is capable of forming a variety of boronate esters, which can be used in a variety of reactions. However, this compound is also limited in that it is relatively unstable and can degrade over time.
Zukünftige Richtungen
The potential future directions for (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid(BzO)-4-Br-6-F-PBA are numerous. One potential direction for research is to explore the use of this compound in drug discovery and development. This compound could be used to synthesize a variety of compounds that could be used in the development of new drugs. Additionally, this compound could be used to study the biochemical and physiological effects of a variety of hormones and neurotransmitters. Finally, this compound could be used to explore the potential of using boronate esters as a means of modulating the activity of a variety of proteins and other biomolecules.
Synthesemethoden
(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid(BzO)-4-Br-6-F-PBA can be synthesized using a two-step method that involves the reaction of 6-fluoro-4-bromophenol with benzyl boronic acid. The first step involves the reaction of 6-fluoro-4-bromophenol with potassium carbonate in an aqueous solution to form a salt of 4-bromo-6-fluorophenol. The second step involves the reaction of the 4-bromo-6-fluorophenol salt with benzyl boronic acid in the presence of a base, such as potassium hydroxide, to form (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid(BzO)-4-Br-6-F-PBA. This compound can then be isolated and purified using standard techniques.
Eigenschaften
IUPAC Name |
(4-bromo-2-fluoro-6-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrFO3/c15-10-6-11(16)13(14(17)18)12(7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLVPXMDOXTRPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Br)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659352 |
Source


|
| Record name | [2-(Benzyloxy)-4-bromo-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1264175-59-8 |
Source


|
| Record name | [2-(Benzyloxy)-4-bromo-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

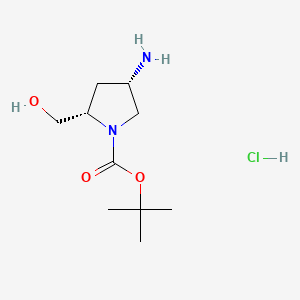
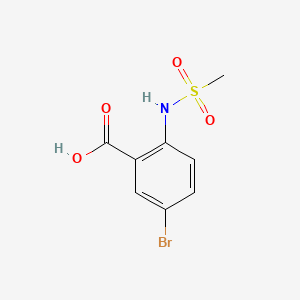
![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)
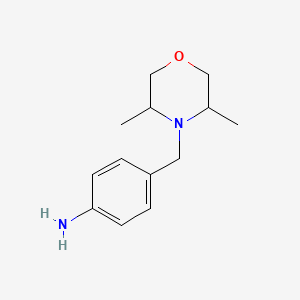
![2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B577493.png)
